

An In-depth Technical Guide to 2-Ethyl-2-butenoic Acid

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Compound of Interest

Compound Name: 2-Ethyl-2-butenoic acid

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Introduction

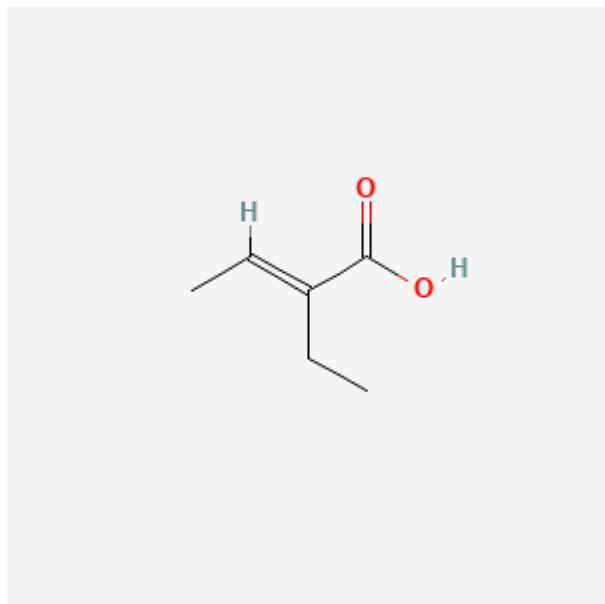
2-Ethyl-2-butenoic acid, a substituted short-chain unsaturated carboxylic acid, represents a molecule of interest in various chemical and pharmaceutical research areas. Its structure, featuring both a carboxylic acid moiety and a carbon-carbon double bond, provides multiple sites for chemical modification, making it a potential building block for the synthesis of more complex molecules and pharmacologically active agents. This technical guide provides a comprehensive overview of the known properties, synthesis strategies, and potential applications of **2-Ethyl-2-butenoic acid**, with a focus on information relevant to research and development.

Chemical Identity and Structure

The primary isomer of interest is (E)-**2-Ethyl-2-butenoic acid**.

- CAS Number: 1187-13-9 for the (E)-isomer. Another CAS number, 4411-99-8, is also associated with **2-ethyl-2-butenoic acid**.
- Molecular Formula: $C_6H_{10}O_2$ [1]
- Molecular Weight: 114.14 g/mol [1]
- IUPAC Name: (2E)-2-ethylbut-2-enoic acid

- Structure:



Physicochemical Properties

A summary of the available physicochemical data for (E)-2-Ethyl-2-butenoic acid is presented in the table below. Data for this specific molecule is limited, and further experimental characterization is warranted.

Property	Value	Reference
CAS Number	1187-13-9	[2]
Molecular Formula	C ₆ H ₁₀ O ₂	[1]
Molecular Weight	114.14 g/mol	[1]
Melting Point	-35 °C	[3]
Boiling Point	200 °C	[3]
Density	0.948 g/mL	[3]
Refractive Index	1.443	[3]

Synthesis of 2-Ethyl-2-butenic Acid: Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for **2-Ethyl-2-butenic acid** are not readily available in the scientific literature. However, its structure as an α,β -unsaturated carboxylic acid suggests that it can be synthesized through established organic chemistry reactions. Below are two representative, generalized protocols based on the Wittig and Reformatsky reactions, which are commonly used for the synthesis of similar compounds.

Representative Protocol 1: Synthesis via Wittig Reaction

The Wittig reaction is a widely used method for the formation of alkenes from carbonyl compounds and phosphonium ylides. To synthesize an α,β -unsaturated acid, a stabilized ylide derived from an α -haloacetate is typically reacted with a ketone, followed by hydrolysis of the resulting ester.

Materials:

- 2-Butanone
- Ethyl bromoacetate
- Triphenylphosphine
- Strong base (e.g., Sodium hydride or n-butyllithium)
- Anhydrous solvent (e.g., Tetrahydrofuran)
- Hydrochloric acid
- Sodium hydroxide
- Organic solvent for extraction (e.g., Diethyl ether)
- Anhydrous magnesium sulfate

Procedure:

- **Ylide Preparation:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous THF. Add ethyl bromoacetate and stir the mixture to form the phosphonium salt. Cool the suspension in an ice bath and slowly add a strong base to generate the ylide.
- **Wittig Reaction:** To the ylide solution, add 2-butanone dropwise at 0°C. Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.
- **Work-up and Ester Isolation:** Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-ethyl-2-butenolate.
- **Hydrolysis to the Carboxylic Acid:** Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution. Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.
- **Purification:** Collect the precipitate by filtration and wash with cold water. The crude **2-Ethyl-2-butenic acid** can be further purified by recrystallization or column chromatography.

Logical Flow of the Wittig-based Synthesis



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Caption: A generalized workflow for the synthesis of **2-Ethyl-2-butenic acid** via the Wittig reaction.

Representative Protocol 2: Synthesis via Reformatsky Reaction and Dehydration

The Reformatsky reaction involves the reaction of an α -halo ester with a carbonyl compound in the presence of zinc to form a β -hydroxy ester. Subsequent dehydration yields the α,β -unsaturated ester, which can then be hydrolyzed.

Materials:

- 2-Butanone
- Ethyl bromoacetate
- Zinc dust (activated)
- Anhydrous solvent (e.g., Benzene or Toluene)
- Iodine (catalytic amount)
- Sulfuric acid (for dehydration and work-up)
- Sodium hydroxide
- Organic solvent for extraction (e.g., Diethyl ether)
- Anhydrous sodium sulfate

Procedure:

- Reformatsky Reaction: In a flame-dried flask, place activated zinc dust and a crystal of iodine. Add a solution of 2-butanone and ethyl bromoacetate in anhydrous benzene. Gently heat the mixture to initiate the reaction. Once initiated, maintain a gentle reflux until the zinc is consumed.
- Work-up and β -Hydroxy Ester Isolation: Cool the reaction mixture and add dilute sulfuric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ethyl 3-hydroxy-2-ethyl-2-methylbutanoate.

- Dehydration: Dehydrate the β -hydroxy ester by heating with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) or by distillation.
- Hydrolysis: Hydrolyze the resulting ethyl 2-ethyl-2-butenate using the procedure described in the Wittig protocol (Step 4).
- Purification: Purify the final product as described in the Wittig protocol (Step 5).

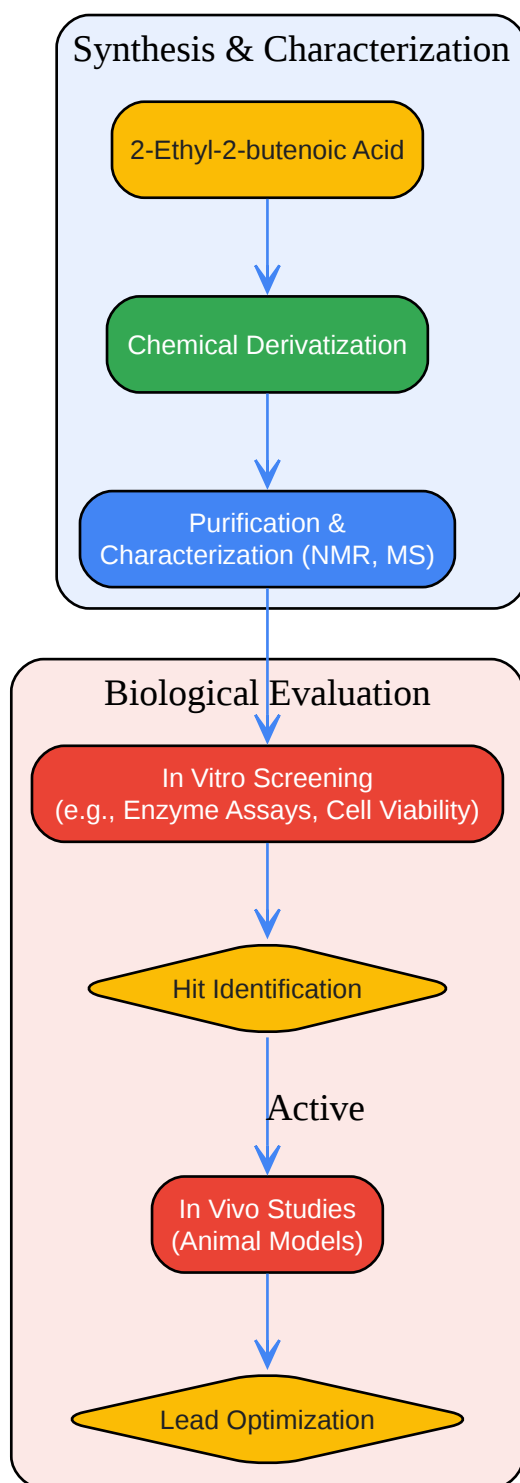
Potential Applications in Research and Drug Development

While specific biological activities of **2-Ethyl-2-butenic acid** are not extensively documented, its structural motifs suggest several areas of potential interest for researchers.

- Intermediate in Organic Synthesis: It can serve as a versatile starting material for the synthesis of more complex molecules due to the reactivity of its carboxylic acid group and the double bond.^[4]
- Flavor and Fragrance Industry: Short-chain carboxylic acids and their esters are often used in the flavor and fragrance industry.^[4]
- Precursor for Bioactive Compounds: Its derivatives could be synthesized and screened for various biological activities. The α,β -unsaturated carbonyl moiety is a feature in some pharmacologically active compounds.^[4]

Generalized Workflow for Screening Novel Carboxylic Acid Derivatives

Given the limited specific biological data for **2-Ethyl-2-butenic acid**, the following diagram illustrates a general workflow for the synthesis and subsequent biological screening of novel carboxylic acid derivatives, which could be applied to this compound and its analogs.



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Caption: A general workflow for the synthesis and biological screening of novel carboxylic acid derivatives.

Conclusion

2-Ethyl-2-butenic acid is a simple yet potentially versatile molecule. While detailed information on its biological activity and specific, optimized synthesis protocols are currently lacking in the public domain, its chemical structure suggests its utility as a building block in organic synthesis and as a scaffold for the development of new chemical entities. The generalized experimental approaches and screening workflow provided in this guide offer a starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further research is necessary to fully elucidate the physicochemical properties, biological activities, and potential applications of **2-Ethyl-2-butenic acid**.

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